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Abstract

CBT-1®, a proprietary name for the chemical compound tetrandrine, is a bis-benzylisoquinoline
alkaloid that has been investigated as a potent inhibitor of P-glycoprotein (P-gp) and ATP-
binding cassette subfamily C member 1 (ABCCL1). These transmembrane proteins are key
mediators of multidrug resistance (MDR) in cancer cells, a major obstacle to effective
chemotherapy. By inhibiting these efflux pumps, CBT-1 aims to restore the sensitivity of
resistant tumors to various anticancer agents. This technical guide provides a comprehensive
overview of the chemical structure, physicochemical properties, mechanism of action, and
preclinical and clinical evaluation of CBT-1. Detailed experimental protocols for assessing its
activity and visualizations of its mechanism and experimental workflows are also presented to
support further research and development in the field of oncology.

Chemical Structure and Physicochemical Properties

CBT-1 is chemically known as tetrandrine. Its structure consists of two benzylisoquinoline units
linked by two ether bridges[1].

Chemical Name: (1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-
diazaheptacyclo[22.6.2.23,6.18,12,114 18 (27 31 (22 33]hexatriaconta-
3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene|[2]
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Other Names: NSC-77037, d-Tetrandrine, (S,S)-(+)-Tetrandrine[3][4]
Chemical Formula: C3sHa2N206[1][2][3]
Molecular Weight: 622.75 g/mol [4][5][6]

The physicochemical properties of CBT-1 (tetrandrine) are summarized in the table below.

Property Value Reference
Appearance Off-white solid [5]
Melting Point 219-222 °C [5]

DMSO: 5 mg/mL (8.02
Solubility mM)Ethanol: 5 mg/mL (8.02 [61[7]
mM)Water: Poorly soluble

UV/Vis (Amax) 208, 283 nm [3]

Storage -20°C as a solid [31[4]

Mechanism of Action: Reversing Multidrug
Resistance

The primary mechanism of action of CBT-1 is the inhibition of ATP-binding cassette (ABC)
transporters, particularly P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated
protein 1 (MRP1/ABCC1)[5]. These transporters are expressed in various tissues and are
frequently overexpressed in cancer cells, where they function as ATP-dependent efflux pumps
that expel a broad range of structurally and functionally diverse chemotherapeutic agents from
the cell. This reduces the intracellular drug concentration to sub-lethal levels, thereby

conferring multidrug resistance (MDR).

CBT-1 acts as a competitive inhibitor of these pumps, effectively blocking their ability to
transport chemotherapy drugs out of the cancer cell. This leads to an increased intracellular
accumulation of the anticancer agent, restoring its cytotoxic efficacy.
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Mechanism of P-gp mediated multidrug resistance and its inhibition by CBT-1.
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P-gp mediated multidrug resistance and its inhibition by CBT-1.

Preclinical and Clinical Data

In Vitro Potency

CBT-1 (tetrandrine) has demonstrated potent inhibition of P-gp-mediated drug efflux in various
cancer cell lines. While specific IC50 values for direct P-gp inhibition by tetrandrine are not

consistently reported across the literature, studies on its derivatives and its reversal of drug

resistance provide insights into its potency. For instance, a derivative of tetrandrine, OY-101,

showed an IC50 of 9.9 nM for reversing vincristine resistance in Ecal09/VCR cells[3][5].

Tetrandrine at a concentration of 2.5 pM almost completely reversed vincristine resistance in

KBv200 cells[8].

Pharmacokinetics

Pharmacokinetic studies of CBT-1 have been conducted in both preclinical models and human

clinical trials. A study in rats with a single oral administration of 50 mg/kg tetrandrine showed

that the concentration-time data fit a two-compartment model[9]. In a Phase | clinical trial, CBT-

1 administered orally at doses from 200 mg/m?2 to 600 mg/m? did not significantly alter the

pharmacokinetics of co-administered doxorubicin.

Parameter

Value (Species) Reference

Model

Two-compartment [9] (Rabbit)

Effect on Doxorubicin PK

No significant alteration
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Further detailed human pharmacokinetic data for CBT-1 is limited in the public domain.

Clinical Trials

CBT-1 has been evaluated in several Phase | and Il clinical trials to assess its safety and

efficacy in reversing multidrug resistance in patients with advanced cancers.

Trial
Identifier

Phase

Cancer
Type

Combinatio
n Therapy

Key
T Reference
Findings

NCTO0000359
7

Advanced

Cancer

Doxorubicin

MTD of CBT-
1 determined
to be 500
mg/mz. 5 of
25 evaluable
patients
showed
tumor

shrinkage.

NCT0300280
5

Metastatic,
Unresectable

Sarcomas

Doxorubicin

To evaluate
the
combination
in patients
who
progressed
on

doxorubicin.

NCT0097220
5

Solid Tumors

Paclitaxel

To evaluate
the efficacy of
CBT-1in
modulating P-
gp-mediated
drug efflux.

In a Phase | study, 5 out of 25 evaluable patients with advanced cancer treated with CBT-1 and
doxorubicin demonstrated tumor shrinkage.
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Experimental Protocols
Rhodamine 123 Efflux Assay for P-gp Function

This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate
rhodamine 123 from cells. Inhibition of P-gp by CBT-1 results in increased intracellular
accumulation of rhodamine 123.

Methodology:

e Cell Culture: Culture P-gp overexpressing cells (e.g., KBv200, Namalwa/MDR1) and a
parental sensitive cell line to 80-90% confluency.

o Cell Preparation: Harvest cells and resuspend in fresh culture medium at a concentration of
5 x 10° cells/mL.

e Incubation with Rhodamine 123: Add rhodamine 123 to a final concentration of 1.3 uM. For
inhibitor-treated samples, add CBT-1 at the desired concentration. Incubate for 1 hour at
37°C[10].

o Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove
extracellular rhodamine 123.

o Efflux Period: Resuspend the cells in fresh, rhodamine-free medium and incubate for 2 hours
at 37°C to allow for efflux[10]. For inhibitor-treated samples, re-add CBT-1 to the medium.

o Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 using a
flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 530
nm.
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Experimental Workflow for Rhodamine 123 Efflux Assay
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Workflow for the Rhodamine 123 efflux assay.

99mTc-Sestamibi Imaging for In Vivo P-gp Inhibition

Technetium-99m (99mTc)-sestamibi is a radiopharmaceutical that is a substrate of P-gp.
Imaging the distribution of 99mTc-sestamibi in vivo can be used to assess P-gp function and its
inhibition by CBT-1.
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Methodology:

Patient Preparation: Patients should fast for at least 4 hours prior to the study.

Baseline Imaging: A baseline scan is performed before administration of CBT-1. An
intravenous injection of 99mTc-sestamibi (typically 740 MBQ) is administered.

Image Acquisition (Baseline): Dynamic or static images of the target organ (e.g., liver, tumor)
are acquired using a gamma camera at specified time points (e.g., 15 minutes and 2 hours
post-injection).

CBT-1 Administration: The patient is administered CBT-1 orally at the prescribed dose and
schedule (e.g., 500 mg/m?2 daily for 7 days).

Follow-up Imaging: On a designated day of CBT-1 treatment (e.g., day 6), the 99mTc-
sestamibi injection and imaging protocol are repeated.

Image Analysis: The uptake and retention of 99mTc-sestamibi in the target tissue are
quantified and compared between the baseline and post-CBT-1 scans. Increased retention
of the radiotracer after CBT-1 administration indicates inhibition of P-gp.
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Experimental Workflow for 99mTc-Sestamibi Imaging

(1. Patient Preparation (FastingD

2. Baseline 99mTc-Sestamibi Injection
and Imaging

4. Follow-up 99mTc-Sestamibi Injection
and Imaging (during CBT-1 treatment)

'
( )

l
-

Click to download full resolution via product page

Workflow for 99mTc-Sestamibi imaging.

Conclusion

CBT-1 (tetrandrine) is a promising agent for overcoming multidrug resistance in cancer therapy.
Its well-defined chemical structure and its mechanism of action as a potent inhibitor of P-gp and
ABCC1 provide a strong rationale for its clinical development. The preclinical and early clinical
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data suggest that CBT-1 can effectively reverse MDR and enhance the efficacy of conventional
chemotherapy with a manageable safety profile. The experimental protocols and visualizations
provided in this guide offer a framework for researchers and drug development professionals to
further investigate and potentially advance the clinical application of CBT-1 and similar MDR
modulators in the fight against cancer. Further research is warranted to fully elucidate its
pharmacokinetic profile and to establish its clinical benefit in larger, randomized controlled
trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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